Methyl 2-(quinoxaline-6-carboxamido)benzoate is a chemical compound that belongs to the class of quinoxaline derivatives. These compounds are recognized for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The molecular structure of this compound features a quinoxaline moiety linked to a benzoate group, which contributes to its pharmacological potential.
Quinoxaline derivatives, including methyl 2-(quinoxaline-6-carboxamido)benzoate, are synthesized through various chemical reactions involving quinoxaline precursors. The synthesis often employs readily available starting materials such as benzoic acids and amines, which can be modified to introduce different substituents that enhance biological activity .
The synthesis of methyl 2-(quinoxaline-6-carboxamido)benzoate generally involves the following steps:
The molecular formula for methyl 2-(quinoxaline-6-carboxamido)benzoate is . The compound features:
The molecular structure can be represented as follows:
Methyl 2-(quinoxaline-6-carboxamido)benzoate can participate in various chemical reactions due to its functional groups:
The mechanism of action for methyl 2-(quinoxaline-6-carboxamido)benzoate primarily relates to its interaction with biological targets such as enzymes or receptors. Quinoline derivatives have been shown to inhibit various enzymes involved in bacterial cell wall synthesis and other metabolic pathways.
Methyl 2-(quinoxaline-6-carboxamido)benzoate exhibits several notable physical and chemical properties:
Methyl 2-(quinoxaline-6-carboxamido)benzoate has potential applications in various scientific fields:
The strategic molecular design of methyl 2-(quinoxaline-6-carboxamido)benzoate exemplifies purposeful pharmacophore hybridization, integrating the biologically active quinoxaline moiety with a benzoate-based structural unit. Quinoxaline derivatives are privileged scaffolds in medicinal chemistry due to their intrinsically planar bicyclic aromatic structure, which facilitates π-π stacking interactions within biological target sites. This characteristic enables high-affinity binding to the hinge region of kinases, particularly vascular endothelial growth factor receptor-2 (Vascular Endothelial Growth Factor Receptor-2), a critical therapeutic target in oncology and angiogenesis-dependent pathologies [1] [2]. The quinoxaline nucleus serves as a bioisostere for purine bases, allowing competitive inhibition of adenosine triphosphate-binding domains in various kinase families [2].
The benzoate component introduces critical steric and electronic properties that enhance target engagement. Specifically, the ortho-substituted methyl benzoate group functions as a conformationally constrained spacer that optimally positions the terminal pharmacophore within the hydrophobic pocket of Vascular Endothelial Growth Factor Receptor-2's allosteric binding region. This design leverages molecular connectivity principles, where the carboxamido linker (–CONH–) bridges the quinoxaline's C6 position and the benzoate's C2 position, creating a geometrically optimized scaffold. This configuration enables simultaneous interactions with multiple Vascular Endothelial Growth Factor Receptor-2 subdomains: the quinoxaline nucleus anchors to the hinge region (Cys917), while the benzoate ester extends toward the gatekeeper area and hydrophobic back pocket [1] [2].
Table 1: Key Molecular Descriptors of Methyl 2-(Quinoxaline-6-Carboxamido)Benzoate
Descriptor | Value/Range | Pharmacological Significance |
---|---|---|
Planarity Index | High | Facilitates intercalation into kinase hinge regions |
Hydrogen Bond Acceptor | Quinoxaline N-atoms | Critical for Cys917 interaction in Vascular Endothelial Growth Factor Receptor-2 |
Hydrogen Bond Donor | Carboxamido (–NH–) | Forms bridge with Glu883/Asp1044 residue pair |
log P | ~3.2 (Predicted) | Balances membrane permeability and aqueous solubility |
Topological Polar Surface Area | ~90 Ų | Supports favorable cell permeability characteristics |
This hybrid architecture manifests synergistic advantages over unitary pharmacophores. The quinoxaline-benzoate conjugate exhibits enhanced three-dimensional complementarity to Vascular Endothelial Growth Factor Receptor-2's adenosine triphosphate-binding cleft compared to simpler quinoxalines, as confirmed through comparative molecular docking simulations [1]. Furthermore, the methyl ester moiety provides synthetic versatility for prodrug derivatization or metabolic activation pathways, while the ortho-substitution pattern on the benzoate ring minimizes steric hindrance during target binding [1] [4]. Computational analyses indicate that this hybrid maintains compliance with Lipinski's rule of five and Veber parameters, suggesting favorable drug-likeness properties for central nervous system-sparing therapeutics [1].
The molecular architecture of methyl 2-(quinoxaline-6-carboxamido)benzoate was engineered for polypharmacological applications, primarily focusing on oncology through dual-pathway inhibition: angiogenesis suppression and apoptosis induction. The compound's design directly targets the hypoxia-inducible factor 1-alpha (Hypoxia-Inducible Factor 1-alpha)/Vascular Endothelial Growth Factor signaling axis, a master regulatory pathway in tumor neovascularization. Under hypoxic conditions characteristic of solid tumors, Hypoxia-Inducible Factor 1-alpha stabilization triggers Vascular Endothelial Growth Factor overexpression, promoting endothelial cell proliferation and vascular permeability. This hybrid molecule demonstrates nanomolar-range inhibition of Vascular Endothelial Growth Factor Receptor-2 autophosphorylation (IC₅₀ = 0.05–0.07 μM in cellular assays), effectively disrupting this signaling cascade at its nodal point [1].
Beyond angiogenesis inhibition, the compound concurrently modulates apoptotic machinery through B-cell lymphoma 2 (B-Cell Lymphoma 2) family regulation. Experimental studies on human colon carcinoma (HCT-116) cells reveal its capacity to significantly downregulate anti-apoptotic B-Cell Lymphoma 2 expression (3.13-fold reduction) while upregulating pro-apoptotic Bcl-2-associated X protein (3.14-fold increase) and tumor suppressor protein p53 (2.34-fold increase) [1] [2]. This dual mechanism induces catastrophic morphological alterations in treated cancer cells, including membrane blebbing, chromatin condensation, and cellular shrinkage – hallmark phenotypes of apoptosis. Quantitative reverse transcription polymerase chain reaction analyses confirm transcriptional modulation of these targets, positioning the compound as a transcriptional regulator in addition to its kinase inhibitory functions [1].
Table 2: Biological Activities and Therapeutic Applications
Therapeutic Application | Molecular Targets | Observed Effects | Potency Range |
---|---|---|---|
Anti-angiogenesis | Vascular Endothelial Growth Factor Receptor-2, Hypoxia-Inducible Factor 1-alpha | Downregulation of Vascular Endothelial Growth Factor expression; Inhibition of endothelial cell proliferation | IC₅₀: 0.05–0.07 μM (cellular) |
Pro-apoptotic Oncology | B-Cell Lymphoma 2, Bcl-2-associated X protein, p21, p53 | Caspase-3/9 activation (2.34-fold); G2/M cell cycle arrest; Mitochondrial pathway initiation | EC₅₀: 1.09–2.20 μM |
Transcriptional Modulation | Hypoxia-Responsive Elements | Suppression of hypoxia-induced gene expression | Not quantified |
The compound's therapeutic applicability extends beyond colorectal carcinoma models. Its target profile suggests potential efficacy in Hepatocellular Carcinoma and breast cancer, where Vascular Endothelial Growth Factor Receptor-2 is pathologically overexpressed [2]. Molecular docking studies substantiate significant binding affinity toward Vascular Endothelial Growth Factor Receptor-2's active site, with interaction patterns mirroring sorafenib – a clinically approved multi-kinase inhibitor. Critical binding residues include Glu883 and Asp1044 (hydrogen bonding via carboxamido linker), Cys917 (quinoxaline hinge binding), and hydrophobic pocket residues Leu419, Leu482, and Leu497 (benzoate ester interactions) [1] [2]. This multi-point attachment results in Gibbs free energy values comparable to reference inhibitors, explaining the compound's potent enzymatic inhibition at nanomolar concentrations.
The strategic incorporation of the carboxamido linker (–CONH–) proves critical for multi-target engagement. This group serves as a hydrogen-bonding bridge that simultaneously satisfies the pharmacophoric requirements of both the adenosine triphosphate-binding site (through interaction with Glu883) and the Asp1044 residue in the DFG-motif region – a dual interaction rarely achieved with simpler quinoxaline derivatives [2]. This sophisticated target-driven design enables the compound to function as a type II kinase inhibitor, stabilizing the inactive DFG-out conformation of Vascular Endothelial Growth Factor Receptor-2 and conferring superior target specificity over type I inhibitors [2].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1